N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The downstream effects of this inhibition can lead to a reduction in inflammation and pain, as these molecules are involved in the inflammatory response.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes and subsequently reducing the production of thromboxane, prostaglandins, and prostacyclin, the compound can potentially alleviate symptoms associated with inflammation .
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves several steps, typically starting with commercially available starting materials. The synthetic route may involve:
Step 1: Thiolation
Reacting an appropriate aromatic amine (e.g., 2-aminothiophenol) with a thioether source such as methyl iodide to introduce the methylthio group.
Step 2: Thiazole Formation
Cyclizing the intermediate product with a suitable reagent to form the thiazole ring.
Step 3: Amidation
Introducing the benzamide moiety via an acylation reaction using an appropriate benzoyl chloride derivative.
Industrial production methods: Industrial-scale production would involve optimizing the synthetic route for yield, purity, and cost-effectiveness, often employing continuous flow reactors for efficient large-scale synthesis. Reaction conditions would include controlled temperatures, pressures, and the use of suitable solvents and catalysts to ensure high conversion rates and selectivity.
Types of reactions it undergoes:
Oxidation:
The compound can undergo oxidation reactions primarily at the thioether group, converting it to a sulfoxide or sulfone.
Reduction:
The compound may be reduced, particularly at the benzamide moiety, to produce corresponding amine derivatives.
Substitution:
Nucleophilic or electrophilic substitutions may occur at the benzene ring or thiazole ring, depending on reaction conditions.
Common reagents and conditions used:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents may include halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major products formed from these reactions:
Oxidation can yield sulfoxides or sulfones.
Reduction typically yields amine derivatives.
Substitution reactions can form various substituted benzamide or thiazole derivatives, depending on the nucleophile or electrophile used.
In Chemistry:
As a synthetic intermediate for designing new pharmaceuticals.
As a model compound in studying the reactivity of thioether and thiazole functional groups.
In Biology and Medicine:
Investigated for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.
Used in studies of enzyme inhibition, targeting specific biological pathways.
In Industry:
Comparison with Similar Compounds
Similar compounds often have comparable core structures but vary in their functional groups, leading to different properties and activities. Some similar compounds include:
N-(4-(2-((2-(methylsulfonyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:
The sulfonyl analog, which may show different reactivity and biological activity.
N-(4-(2-((2-(methylthio)phenyl)amino)-2-hydroxyethyl)thiazol-2-yl)benzamide:
The hydroxyethyl analog, which may have different pharmacokinetic properties.
N-(4-(2-((2-(ethylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:
The ethylthio analog, potentially offering different chemical stability and reactivity.
The uniqueness of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which grants it distinct reactivity patterns and potential biological activities, setting it apart from structurally similar compounds.
Properties
IUPAC Name |
N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKUSVAUWEDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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